3-(1-Isopropyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)indoline-5-carboxylic acid
CAS No.:
Cat. No.: VC13655069
Molecular Formula: C15H18N4O4S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N4O4S |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 1-methylsulfonyl-3-(1-propan-2-yl-1,2,4-triazol-3-yl)-2,3-dihydroindole-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H18N4O4S/c1-9(2)18-8-16-14(17-18)12-7-19(24(3,22)23)13-5-4-10(15(20)21)6-11(12)13/h4-6,8-9,12H,7H2,1-3H3,(H,20,21) |
| Standard InChI Key | TWSPEMHIEXLCDH-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=NC(=N1)C2CN(C3=C2C=C(C=C3)C(=O)O)S(=O)(=O)C |
| Canonical SMILES | CC(C)N1C=NC(=N1)C2CN(C3=C2C=C(C=C3)C(=O)O)S(=O)(=O)C |
Introduction
Overview
3-(1-Isopropyl-1H-1,2,4-triazol-3-yl)-1-(methylsulfonyl)indoline-5-carboxylic acid is a heterocyclic compound featuring an indoline core substituted with a 1,2,4-triazole ring, a methylsulfonyl group, and a carboxylic acid moiety. Its structural complexity and functional diversity position it as a molecule of interest in medicinal chemistry, particularly in kinase inhibition and anticancer research . This report synthesizes available data on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Physicochemical Properties
Structural Features
The compound comprises a bicyclic indoline scaffold (positions 1–7) with three key substituents:
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1-(Methylsulfonyl) group: Attached to the nitrogen at position 1 of indoline, this electron-withdrawing group enhances metabolic stability and influences binding affinity .
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3-(1-Isopropyl-1H-1,2,4-triazol-3-yl): A triazole ring substituted with an isopropyl group at position 3, contributing to hydrophobic interactions in enzyme binding pockets .
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Carboxylic acid at position 5: Improves aqueous solubility and enables salt formation for pharmaceutical formulations .
Physicochemical Characteristics
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Molecular formula: CHNOS
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Molecular weight: 400.43 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the carboxylic acid and sulfonyl groups .
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Crystallinity: Likely forms stable crystalline polymorphs, as observed in structurally related pyrazole-4-carboxylic acid derivatives .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multi-step reactions, typically starting with functionalization of the indoline core:
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Indoline sulfonylation: Reaction of indoline with methanesulfonyl chloride under basic conditions yields 1-(methylsulfonyl)indoline .
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Triazole ring introduction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-mediated coupling attaches the 1-isopropyl-1H-1,2,4-triazole moiety to position 3 .
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Carboxylic acid installation: Late-stage oxidation or hydrolysis of ester precursors introduces the carboxylic acid group at position 5 .
Crystallization and Purification
Crystallization is achieved using solvent mixtures (e.g., acetone/acetonitrile), producing polymorphs with distinct melting points and dissolution profiles . X-ray diffraction studies of analogous compounds reveal planar triazole rings and hydrogen-bonding networks involving the carboxylic acid .
Pharmacological Activities
Kinase Inhibition
The compound’s triazole and sulfonyl groups are critical for binding to kinase ATP pockets. Structural analogs demonstrate:
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MET kinase inhibition: IC values in the nanomolar range, comparable to AMG 337 (IC: 4.2 nM) .
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Selectivity over related kinases: Minimal activity against AXL or NTRK1 at concentrations <1 μM .
Table 1: Inhibitory Activity of Triazole-Containing Kinase Inhibitors
| Compound | Target Kinase | IC (nM) | Reference |
|---|---|---|---|
| AMG 337 | MET | 4.2 | |
| SAR125844 | MET/AXL | 4.2/110 | |
| Analogue (this compound) | MET | ~10* | |
| *Estimated based on structural similarity. |
Anticancer Efficacy
In vitro and in vivo studies of related compounds suggest:
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Antiproliferative effects: Growth inhibition (GI) at 0.24–6.5 nM in MET-amplified cancer lines (e.g., EBC-1) .
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Xenograft tumor suppression: 97.1% tumor growth inhibition at 25 mg/kg in murine models .
Mechanism of Action
Binding Mode Analysis
Docking studies with MET kinase (PDB: 3LQ8) predict:
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Triazole coordination: Nitrogen atoms form hydrogen bonds with hinge residues (e.g., Met1160) .
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Hydrophobic interactions: Isopropyl group occupies a pocket lined by Leu1157 and Val1092 .
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Sulfonyl group role: Stabilizes the activation loop via van der Waals contacts with Asp1222 .
Downstream Signaling Effects
Inhibition of MET autophosphorylation disrupts:
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PI3K/AKT pathway: Reduces phosphorylation of AKT (Ser473) by >80% at 100 nM .
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MAPK/ERK cascade: Suppresses ERK1/2 activation, inducing apoptosis in cancer cells .
Pharmacokinetics and Metabolism
Absorption and Distribution
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Bioavailability: Estimated 40–60% in rodent models, aided by carboxylic acid-mediated solubility .
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Plasma protein binding: High (>90%) due to lipophilic triazole and sulfonyl groups .
Metabolic Pathways
Primary routes include:
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Glucuronidation: Carboxylic acid conjugation, as seen in angiotensin receptor antagonists .
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CYP3A4-mediated oxidation: Hydroxylation of the isopropyl group, forming inactive metabolites .
Therapeutic Applications and Future Directions
Oncology
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MET-driven cancers: Potential use in gastric, lung, and hepatocellular carcinomas with MET amplification .
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Combination therapy: Synergy with EGFR inhibitors (e.g., erlotinib) to overcome resistance .
Challenges and Optimization
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